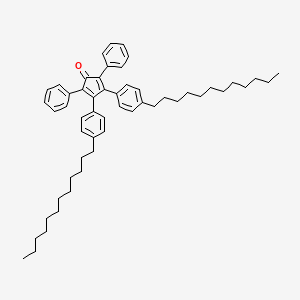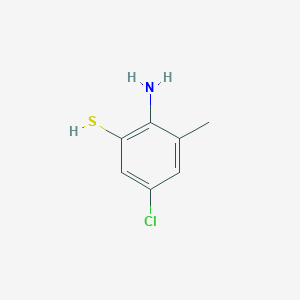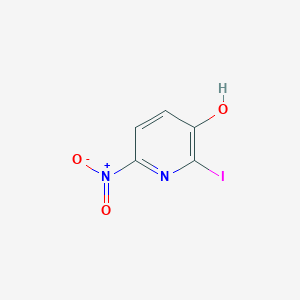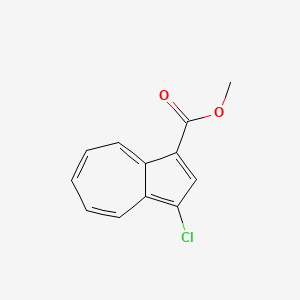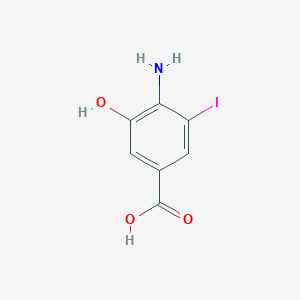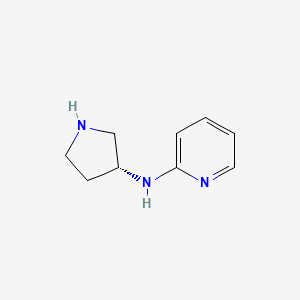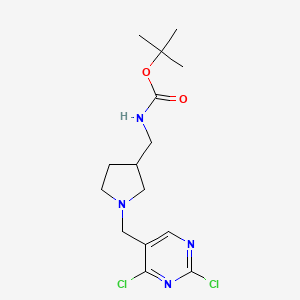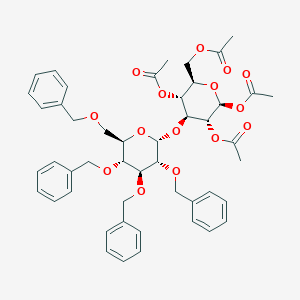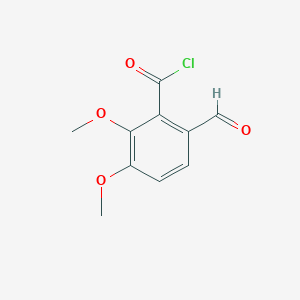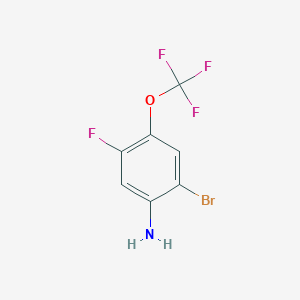![molecular formula C12H5NO5 B12845069 Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone typically involves multistep organic reactions. One common method includes the reaction of ninhydrin with 3,5-dinitrobenzoic acid in the presence of dimethyl sulfoxide under mild conditions . Another approach involves the etherification of derivatives using formylation and addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spirocyclic centers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Wirkmechanismus
The mechanism of action of spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone involves its interaction with specific molecular targets. For instance, it may bind to opioid receptors, altering their activity and leading to analgesic effects . The exact pathways and molecular interactions are still under investigation, but docking models suggest significant binding affinity to these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure and are often studied for their biological activities.
Spirocyclic compounds: Other spirocyclic compounds, such as spiro[indene-pyrrolidine] derivatives, exhibit similar structural features and chemical reactivity.
Uniqueness
Spiro[bicyclo[331]nona-1(9),5,7-triene-3,4’-pyrrolidine]-2,2’,3’,4,5’-pentone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H5NO5 |
|---|---|
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone |
InChI |
InChI=1S/C12H5NO5/c14-7-5-2-1-3-6(4-5)8(15)12(7)9(16)10(17)13-11(12)18/h1-4H,(H,13,17,18) |
InChI-Schlüssel |
GEBYGHZTUDWBLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C1)C(=O)C3(C2=O)C(=O)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


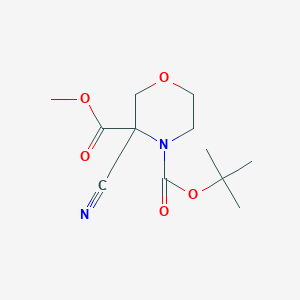

![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
